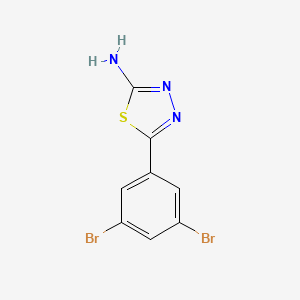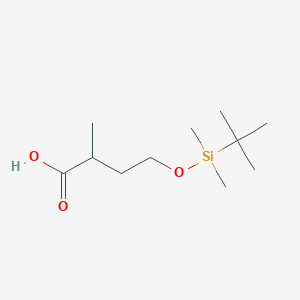
1-(4-Iodophenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodophenyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-iodophenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the iodine atom on the phenyl ring further enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)azetidine can be synthesized through various methods. This reaction typically requires photochemical conditions and can be catalyzed by lanthanum trifluoromethanesulfonate (La(OTf)3) to achieve high regioselectivity . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled photochemical conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, microwave-assisted synthesis can be employed to achieve high yields and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Iodophenyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to form larger heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines.
Oxidation and Reduction: Reagents such as peracids, sodium borohydride, and lithium aluminum hydride are commonly used.
Cycloaddition Reactions: Photochemical conditions and catalysts like La(OTf)3 are often employed.
Major Products:
Substitution Reactions: Products include azetidine derivatives with various functional groups on the phenyl ring.
Oxidation and Reduction: Products include N-oxides and amines.
Cycloaddition Reactions: Products include larger heterocyclic compounds with azetidine moieties.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodophenyl)azetidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Iodophenyl)azetidine involves its interaction with molecular targets through its azetidine ring and phenyl group. The ring strain of the azetidine moiety facilitates its reactivity, allowing it to form covalent bonds with target molecules. The iodine atom on the phenyl ring can participate in halogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness of 1-(4-Iodophenyl)azetidine: this compound is unique due to its four-membered ring structure, which balances ring strain and stability, making it more stable than aziridines but more reactive than pyrrolidines . The presence of the iodine atom on the phenyl ring further enhances its reactivity and potential for functionalization .
Eigenschaften
Molekularformel |
C9H10IN |
|---|---|
Molekulargewicht |
259.09 g/mol |
IUPAC-Name |
1-(4-iodophenyl)azetidine |
InChI |
InChI=1S/C9H10IN/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7H2 |
InChI-Schlüssel |
YNDJMSGAILMHQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride](/img/structure/B13685494.png)

![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13685506.png)
![3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13685509.png)






